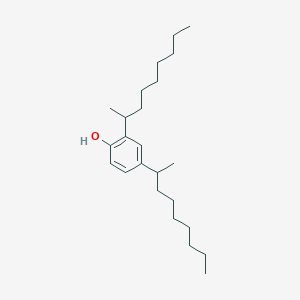![molecular formula C35H24BrN2P B12557671 Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide CAS No. 193757-87-8](/img/structure/B12557671.png)
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation and a bromide anion. The compound’s structure includes a 9,10-dicyano-2-anthracenyl group attached to a triphenylphosphonium moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable anthracene derivative. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 9,10-dicyano-2-anthracenyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The triphenylphosphine is dissolved in the solvent, and the 9,10-dicyano-2-anthracenyl bromide is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent to remove impurities. The final product is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium cation to phosphine.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide anion.
Major Products
Oxidation: Produces phosphine oxides.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Acts as a probe for studying cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems, targeting specific cellular components.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, primarily involving:
Molecular Targets: Phosphonium cations target mitochondrial membranes due to their lipophilic nature.
Pathways Involved: The compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism and induction of apoptosis in certain cell types.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but lacks the anthracene moiety.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Tributylphosphonium Bromide: Another phosphonium salt with different alkyl groups.
Uniqueness
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is unique due to its:
Fluorescent Properties: The anthracene group imparts strong fluorescence, useful in imaging applications.
Mitochondrial Targeting: The compound’s structure allows it to selectively target mitochondria, making it valuable in biomedical research.
Propiedades
Número CAS |
193757-87-8 |
|---|---|
Fórmula molecular |
C35H24BrN2P |
Peso molecular |
583.5 g/mol |
Nombre IUPAC |
(9,10-dicyanoanthracen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C35H24N2P.BrH/c36-23-34-30-18-10-11-19-31(30)35(24-37)33-22-26(20-21-32(33)34)25-38(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29;/h1-22H,25H2;1H/q+1;/p-1 |
Clave InChI |
HJFCMMPJJICVSN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C#N)C#N)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)




